molecular formula C8H10ClNO B15316001 2-(1-Aminoethyl)-5-chlorophenol

2-(1-Aminoethyl)-5-chlorophenol

Cat. No.: B15316001
M. Wt: 171.62 g/mol
InChI Key: NLERKJSLFROAFM-UHFFFAOYSA-N
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Description

2-(1-Aminoethyl)-5-chlorophenol is an organic compound characterized by the presence of an aminoethyl group and a chlorophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminoethyl)-5-chlorophenol typically involves the reaction of 5-chlorophenol with an appropriate aminoethyl precursor. One common method involves the nucleophilic substitution of 5-chlorophenol with 2-bromoethylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminoethyl)-5-chlorophenol can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorophenol moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenols with various functional groups replacing the chlorine atom.

Scientific Research Applications

2-(1-Aminoethyl)-5-chlorophenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1-Aminoethyl)-5-chlorophenol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the chlorophenol moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Aminoethyl)phenol: Lacks the chlorine atom, which may result in different reactivity and biological activity.

    5-Chloro-2-aminophenol: Similar structure but with the amino group directly attached to the phenol ring.

    2-(1-Aminoethyl)-4-chlorophenol: Chlorine atom is in a different position, which can affect its chemical and biological properties.

Uniqueness

2-(1-Aminoethyl)-5-chlorophenol is unique due to the specific positioning of the aminoethyl and chlorophenol groups, which can influence its reactivity and interactions with biological targets. This unique structure makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

2-(1-aminoethyl)-5-chlorophenol

InChI

InChI=1S/C8H10ClNO/c1-5(10)7-3-2-6(9)4-8(7)11/h2-5,11H,10H2,1H3

InChI Key

NLERKJSLFROAFM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)O)N

Origin of Product

United States

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